2-(3-methyl-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
2-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C11H10N2O2 It is characterized by the presence of a benzoic acid moiety attached to a 3-methylpyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-methylpyrazole with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often include the use of a solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to promote the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The benzoic acid moiety or the pyrazole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
2-(3-methyl-1H-pyrazol-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-1H-pyrazol-1-yl)benzoic acid: shares similarities with other benzoic acid derivatives and pyrazole-containing compounds.
Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 2-aminobenzoic acid have similar structural features but differ in their functional groups and reactivity.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-phenylpyrazole share the pyrazole ring but differ in their substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11(14)15/h2-7H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGNIDQETDJEDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020703-44-9 |
Source
|
Record name | 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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